![molecular formula C23H28N2 B12601471 N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine CAS No. 627521-20-4](/img/structure/B12601471.png)
N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, which includes a naphthalene ring and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method starts with the reaction of 1-naphthylamine with 2-chloroethylamine to form an intermediate, which is then reacted with 2-phenylpropyl bromide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones and phenylpropyl derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical assays and as a fluorescent probe.
Industry: Utilized in the production of specialty chemicals and materials[][9].
Mechanism of Action
The mechanism of action of N1-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting its effects on the nervous system .
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Shares the naphthalene ring but differs in the substituent groups.
N-(2-Phenylpropyl)ethylenediamine: Contains the phenylpropyl group but lacks the naphthalene ring.
Uniqueness
N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine is unique due to the presence of both the naphthalene and phenylpropyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
627521-20-4 |
|---|---|
Molecular Formula |
C23H28N2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N'-(1-naphthalen-1-ylethyl)-N-(2-phenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C23H28N2/c1-18(20-9-4-3-5-10-20)17-24-15-16-25-19(2)22-14-8-12-21-11-6-7-13-23(21)22/h3-14,18-19,24-25H,15-17H2,1-2H3 |
InChI Key |
VQNXVFVZMBGMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCNC(C)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
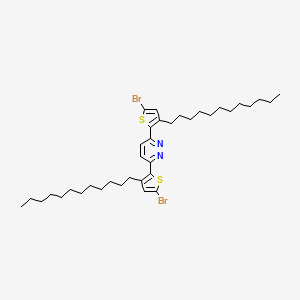
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
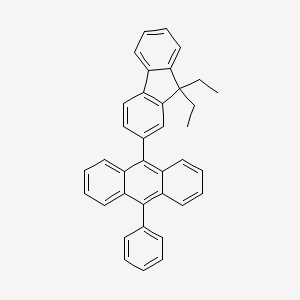
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
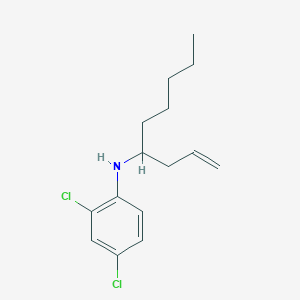
![(4-Fluorophenyl)[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]methanone](/img/structure/B12601427.png)
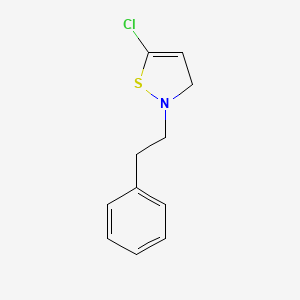
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
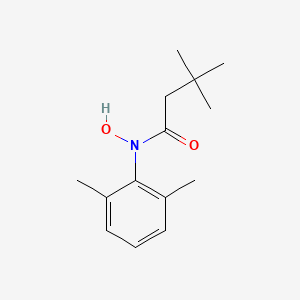
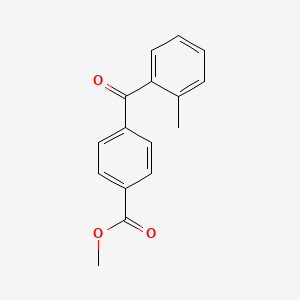
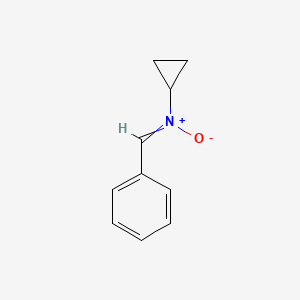
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
